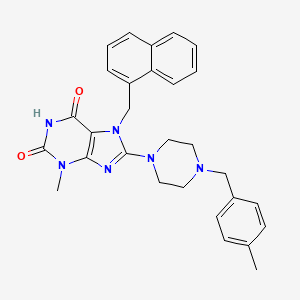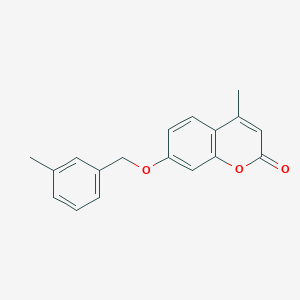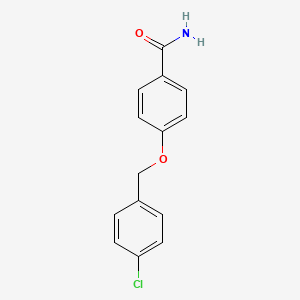
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C29H30N6O2 and its molecular weight is 494.599. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Properties and Electron Transfer
Novel compounds with piperazine substituted naphthalimide show characteristics of pH probes due to their fluorescence quantum yields, indicating applications in sensing and bioimaging. The protonation or quarternization of the alkylated amine donor can significantly affect the photo-induced electron transfer process, highlighting their potential in the development of fluorescent materials or sensors (Gan, Chen, Chang, & Tian, 2003).
Molecular Motions and Shielding
Studies on similar structures have observed the effects of molecular motions and ring current shielding, particularly in the context of temperature changes and aromatic ring torsional vibrations. Such insights are crucial for the design of molecular devices or materials with temperature-responsive properties (Frigerio, Rae, & Wong, 1982).
Antimicrobial Activity
Purine linked piperazine derivatives have been synthesized and identified as potent inhibitors of Mycobacterium tuberculosis, targeting MurB to disrupt peptidoglycan biosynthesis. This suggests their utility in antimicrobial drug development, offering a foundation for creating more effective treatments against tuberculosis (Konduri, Prashanth, Krishna, Sriram, Behera, Siegel, & Rao, 2020).
Chemosensitization and Antibiotic Efficacy
Certain derivatives have demonstrated the ability to increase the efficacy of antibiotics against resistant strains of Staphylococcus aureus, including MRSA. This property is particularly valuable for overcoming antibiotic resistance, suggesting their potential use as chemosensitizers in combination therapies (Matys et al., 2015).
Antiviral Activity
Diketopiperazine derivatives isolated from marine-derived actinomycete Streptomyces sp. have shown modest to potent antiviral activity against influenza A virus, indicating their potential as antiviral agents. This opens avenues for the discovery of new antiviral compounds from natural sources (Wang et al., 2013).
properties
IUPAC Name |
3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O2/c1-20-10-12-21(13-11-20)18-33-14-16-34(17-15-33)28-30-26-25(27(36)31-29(37)32(26)2)35(28)19-23-8-5-7-22-6-3-4-9-24(22)23/h3-13H,14-19H2,1-2H3,(H,31,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTUAZDEKUWLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CC5=CC=CC6=CC=CC=C65)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2578877.png)


![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2578881.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2578885.png)
![4-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2578887.png)
![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)
![4-bromo-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2578890.png)